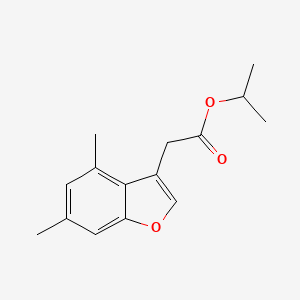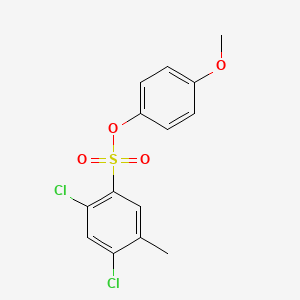
4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O4S It is a sulfonate ester derived from 4-methoxyphenol and 2,4-dichloro-5-methylbenzenesulfonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
4-methoxyphenol+2,4-dichloro-5-methylbenzenesulfonyl chloride→4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and sulfonation reactions can be applied on a larger scale using appropriate reaction vessels, temperature control, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 2,4-dichloro-5-methylbenzenesulfonic acid.
Oxidation and Reduction: The aromatic rings can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Hydrolysis: The major products are 4-methoxyphenol and 2,4-dichloro-5-methylbenzenesulfonic acid.
Scientific Research Applications
4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonate esters and related compounds.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate depends on its specific application. In nucleophilic substitution reactions, the sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved in its biological activity are not well-characterized, but it is likely to interact with cellular components through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl methanesulfonate: Similar structure but lacks the dichloro and methyl substituents on the benzene ring.
2,4-dichloro-5-methylbenzenesulfonyl chloride: The sulfonyl chloride precursor used in the synthesis of the target compound.
4-methoxyphenyl 2,4-dichlorobenzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
4-methoxyphenyl 2,4-dichloro-5-methylbenzenesulfonate is unique due to the presence of both methoxy and dichloro substituents on the aromatic rings, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct chemical profile that can be exploited in various synthetic and research contexts.
Properties
IUPAC Name |
(4-methoxyphenyl) 2,4-dichloro-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-7-14(13(16)8-12(9)15)21(17,18)20-11-5-3-10(19-2)4-6-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXBUCDHQUWKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
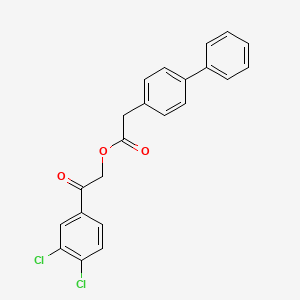
![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)
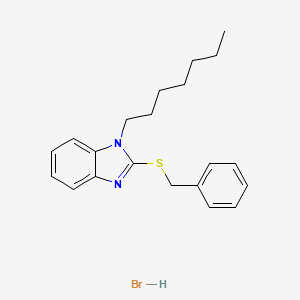
![1-Tert-butyl-2-[3-(2-tert-butylphenoxy)propoxy]benzene](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
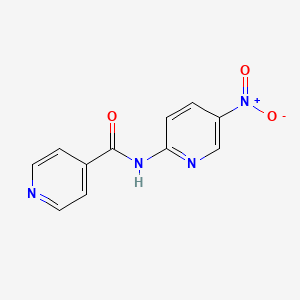
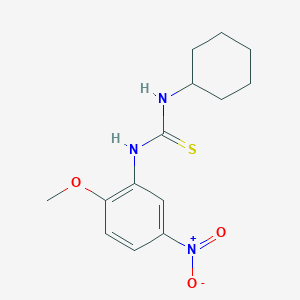
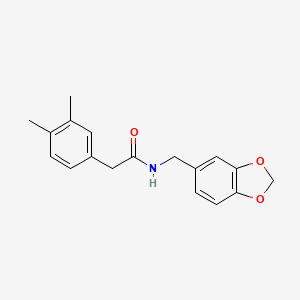

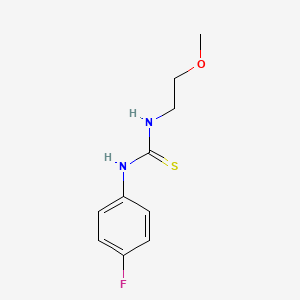
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)
